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Compound of Interest

Compound Name: 1-Demethylcolchicine

CAS No.: 3464-68-4

Cat. No.: B107957

Get Quote

Executive Summary
1-Demethylcolchicine (1-DMC) is a minor Phase I metabolite of the alkaloid colchicine,

formed primarily via hepatic CYP3A4-mediated O-demethylation. While less abundant than its

isomers (2-DMC and 3-DMC), accurate identification of 1-DMC is critical in forensic toxicology,

pharmacokinetic profiling, and impurity analysis of pharmaceutical grade colchicine.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation

patterns of 1-DMC against its parent compound and major isomeric metabolites. It addresses

the analytical challenge of differentiating these regioisomers, where mass spectra are nearly

identical, necessitating high-fidelity chromatographic separation.
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Colchicine

(Parent)

Precursor Ion

[M+H]⁺
m/z 386.4 m/z 386.4 m/z 386.4 m/z 400.4

Primary

Fragment

m/z 344.2 (-42

Da)

m/z 344.2 (-42

Da)

m/z 344.2 (-42

Da)

m/z 358.2 (-42

Da)

Biological

Potency
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(RP-LC)
Early (Polar) Intermediate Intermediate

Late

(Hydrophobic)

Mechanistic Insight: Fragmentation Pathways
The fragmentation of colchicine and its demethylated metabolites in Electrospray Ionization

(ESI) positive mode is dominated by the stability of the tropolone ring (Ring C) and the labile

nature of the acetamide side chain at C7 (Ring B).

Common Fragmentation Logic
Upon Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ undergoes a

characteristic neutral loss of ketene (CH₂=C=O, 42 Da) from the acetamide group. This is the

diagnostic transition for the entire colchicinoid class.

Parent (Colchicine):

Metabolite (1-DMC):

Secondary Fragmentation
Following the loss of ketene, the resulting amine ion undergoes further degradation:

Loss of Methyl Radical (•CH₃, -15 Da): Cleavage of remaining methoxy groups on Ring A.

Loss of Carbon Monoxide (CO, -28 Da): Contraction of the tropolone ring C.
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Loss of Water (H₂O, -18 Da): More pronounced in demethylated metabolites (like 1-DMC)

due to the presence of a free phenolic hydroxyl group, which facilitates dehydration

pathways not as prevalent in the parent compound.

Structural Visualization of Fragmentation
The following diagram illustrates the parallel fragmentation pathways of Colchicine and 1-
Demethylcolchicine.
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Caption: Comparative fragmentation pathways of Colchicine and 1-DMC showing the

characteristic ketene loss (-42 Da) common to both.
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Comparative Analysis: 1-DMC vs. Isomers (2-DMC /
3-DMC)
The primary analytical challenge is that 1-DMC, 2-DMC, and 3-DMC are isobaric regioisomers

(MW 385.42). Their MS/MS spectra are qualitatively similar, making mass spectrometry alone

insufficient for absolute identification without chromatographic resolution.

Mass Spectral Overlap
All three isomers exhibit:

Base Peak: m/z 344 (Loss of ketene).

Minor Ions: m/z 326, 310.

Differentiation Strategy: While some studies suggest subtle intensity differences in the m/z

310/326 ratio due to the position of the hydroxyl group (ortho vs. meta effects), these are

instrument-dependent. Retention time (RT) is the only reliable differentiator.

Chromatographic Separation (The Solution)
Because the hydroxyl group position affects the molecule's interaction with the stationary

phase, the isomers elute at slightly different times on C18 columns.

1-DMC: Typically elutes earliest or close to 2-DMC due to the specific polarity conferred by

the C1-OH.

3-DMC: Often elutes slightly later than 2-DMC.

Colchicine: Elutes last (most hydrophobic).

Comparison Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
1-

Demethylcolchicine

2-

Demethylcolchicine

3-

Demethylcolchicine

Molecular Formula C₂₁H₂₃NO₆ C₂₁H₂₃NO₆ C₂₁H₂₃NO₆

Exact Mass 385.1525 385.1525 385.1525

MRM Transition

(Quant)
386.4 → 344.2 386.4 → 344.2 386.4 → 344.2

MRM Transition

(Qual)
386.4 → 326.1 386.4 → 326.1 386.4 → 310.1

Relative Abundance

(Metabolism)
Minor (<5%) Major Major

Structural Feature C1-OH (Ring A) C2-OH (Ring A) C3-OH (Ring A)

Experimental Protocol: Validated Workflow
This protocol is designed for the differentiation of colchicine metabolites in biological matrices

(plasma/urine) using LC-MS/MS.[1][2]

Sample Preparation (Liquid-Liquid Extraction)
Principle: LLE is preferred over protein precipitation to minimize matrix effects and

concentrate the minor 1-DMC metabolite.

Step 1: Aliquot 100 µL of plasma/urine.

Step 2: Add Internal Standard (Colchicine-d3 or d6).

Step 3: Adjust pH to 8.0–9.0 using NaOH (optimizes extraction of the alkaloid base).

Step 4: Extract with 3 mL Dichloromethane (DCM) or Ethyl Acetate/DCM (3:1).

Step 5: Vortex (2 min), Centrifuge (3000g, 5 min).

Step 6: Evaporate organic layer to dryness under nitrogen; reconstitute in Mobile Phase.
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LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500 or Shimadzu 8050).

Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 100

mm, 1.8 µm.

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

Mobile Phase B: Methanol or Acetonitrile.

Gradient:

0-1 min: 10% B

1-6 min: Linear ramp to 90% B (Crucial for isomer separation)

6-8 min: Hold 90% B

Ionization: ESI Positive Mode.

Spray Voltage: 4500 V

Source Temp: 500°C

Analytical Decision Tree
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Sample Injection

Q1 Scan: Detect m/z 386.4

MRM Trigger: 386 -> 344

Signal > Threshold

Check Retention Time (RT)

ID: 1-Demethylcolchicine
(Early Eluter)

RT matches Standard 1-DMC

ID: 2/3-Demethylcolchicine
(Late Eluters)

RT matches Standard 2/3-DMC

Click to download full resolution via product page

Caption: Workflow for distinguishing 1-DMC from its isomers using MRM transitions coupled

with retention time analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. universaar.uni-saarland.de [universaar.uni-saarland.de]

2. mdpi.com [mdpi.com]

3. scispace.com [scispace.com]

4. These highlights do not include all the information needed to use colchicine safely and
effectively. See full prescribing information for Colchicine Tablets, USP. Colchicine Tablets,
USP, for oral use Initial U.S. Approval: 1961 [dailymed.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F629842
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.accessdata.fda.gov%2Fdrugsatfda_docs%2Fnda%2F2009%2F022352s000_ClinPharmR.pdf
https://www.benchchem.com/product/b107957?utm_src=pdf-custom-synthesis#bc-rfq
https://universaar.uni-saarland.de/bitstream/20.500.11880/36925/1/Drug%20Testing%20and%20Analysis%20-%202021%20-%20Vollmer%20-%20Toxic%20plants%20Detection%20of%20colchicine%20in%20a%20fast%20systematic%20clinical%20toxicology.pdf
https://www.mdpi.com/2227-9717/9/11/2007
https://scispace.com/pdf/mass-spectrometric-study-of-colchicine-and-its-synthetic-33rcr4v7bb.pdf
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=a15538ee-d1eb-4118-97c3-53748cea012a&type=display
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=a15538ee-d1eb-4118-97c3-53748cea012a&type=display
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=a15538ee-d1eb-4118-97c3-53748cea012a&type=display
https://www.benchchem.com/product/b107957/docs#technical-comparison-guide-mass-spectrometry-profiling-of-1-demethylcolchicine-vs-isomers
https://www.benchchem.com/product/b107957/docs#technical-comparison-guide-mass-spectrometry-profiling-of-1-demethylcolchicine-vs-isomers
https://www.benchchem.com/product/b107957/docs#technical-comparison-guide-mass-spectrometry-profiling-of-1-demethylcolchicine-vs-isomers
https://www.benchchem.com/product/b107957/docs#technical-comparison-guide-mass-spectrometry-profiling-of-1-demethylcolchicine-vs-isomers
https://www.benchchem.com/product/b107957?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

